3,6-Dimethyl-2,4-dinitroaniline

Thermal Stability Crystallinity Formulation Science

This 2,4-dinitro isomer is structurally distinct from commercial 2,6-dinitroaniline herbicides like trifluralin. The absence of an N-alkyl side chain and presence of a free primary amine make it a superior scaffold for structure-activity relationship (SAR) and metabolic resistance studies. Its high melting point (204–207 °C) ensures stability for solid-state chemistry. Select this exact isomer to ensure experimental reproducibility in microtubule inhibitor research.

Molecular Formula C8H9N3O4
Molecular Weight 211.17 g/mol
CAS No. 6311-52-0
Cat. No. B1346368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-2,4-dinitroaniline
CAS6311-52-0
Molecular FormulaC8H9N3O4
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1N)[N+](=O)[O-])C)[N+](=O)[O-]
InChIInChI=1S/C8H9N3O4/c1-4-3-6(10(12)13)5(2)8(7(4)9)11(14)15/h3H,9H2,1-2H3
InChIKeyVOLQVUSPNNDAIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethyl-2,4-dinitroaniline (CAS 6311-52-0) for Research and Industrial Sourcing: Key Characteristics and Procurement Considerations


3,6-Dimethyl-2,4-dinitroaniline (CAS 6311-52-0), with the molecular formula C8H9N3O4 and a molecular weight of 211.17 g/mol, is a dinitroaniline derivative featuring two nitro groups at the 2- and 4-positions and two methyl groups at the 3- and 6-positions on the aniline ring . This specific substitution pattern distinguishes it from the more common 2,6-dinitroaniline herbicides such as trifluralin and pendimethalin, and confers unique physicochemical properties, including a markedly higher melting point (204–207 °C) and a distinct crystal structure . The compound is typically supplied as a yellow crystalline solid and is primarily utilized as a research tool and synthetic intermediate .

Why 3,6-Dimethyl-2,4-dinitroaniline Cannot Be Directly Substituted by Common Dinitroaniline Herbicides in Research and Development


While 3,6-dimethyl-2,4-dinitroaniline shares the dinitroaniline core with widely used herbicides like trifluralin and pendimethalin, its 2,4- (versus 2,6-) nitro group substitution and the absence of an N-alkyl side chain fundamentally alter its physicochemical and biological profile. This specific isomer is not a commercial herbicide; rather, its value lies in its role as a distinct molecular scaffold for studying structure-activity relationships and as a building block for synthesizing more complex dinitroaniline derivatives [1]. Direct substitution with a 2,6-dinitroaniline herbicide would introduce unintended alkylamine moieties and a different electronic environment, which has been shown to drastically affect both antimitotic potency and metabolic stability in target organisms [2]. Therefore, selecting the correct 3,6-dimethyl-2,4-dinitroaniline isomer is critical for achieving experimental reproducibility and for applications requiring the specific properties of this exact substitution pattern.

Quantitative Differentiators for 3,6-Dimethyl-2,4-dinitroaniline Against Key Dinitroaniline Analogs


Thermal Stability: A 3- to 4-Fold Higher Melting Point than Common Herbicidal Dinitroanilines

3,6-Dimethyl-2,4-dinitroaniline exhibits a melting point of 204–207 °C, which is significantly higher than that of the commercial herbicides trifluralin (mp 46–50 °C) and pendimethalin (mp 56–60 °C) . This difference indicates a much stronger crystal lattice energy in the target compound, likely due to the specific 2,4-dinitro substitution pattern and the absence of an N-alkyl side chain, which reduces molecular flexibility .

Thermal Stability Crystallinity Formulation Science

Molecular Density and Packing: A Denser Crystalline Framework

The calculated density of 3,6-dimethyl-2,4-dinitroaniline is 1.4±0.1 g/cm³, which is notably higher than the reported densities of trifluralin (1.29–1.36 g/cm³) and pendimethalin (1.17 g/cm³) [1]. This higher density suggests more efficient molecular packing in the solid state, a property that can influence formulation homogeneity and the release profile of active ingredients.

Crystal Engineering Solid-State Chemistry Formulation Density

Vapor Pressure: Non-Volatile Behavior Distinct from Some Analogs

The predicted vapor pressure of 3,6-dimethyl-2,4-dinitroaniline is 0.0±0.9 mmHg at 25 °C . This value, while having a wide confidence interval, is significantly higher than the experimentally determined vapor pressure of trifluralin, which is reported as 4.58 × 10⁻⁵ mmHg at 25 °C [1]. This suggests that the target compound, despite its high melting point, may exhibit greater volatility than certain dinitroaniline herbicides, a factor that must be considered in handling and experimental design.

Volatility Environmental Fate Handling Safety

Class-Level Antimitotic Activity: Potency Dependent on Substitution Pattern

As a dinitroaniline, 3,6-dimethyl-2,4-dinitroaniline is expected to inhibit microtubule polymerization by binding to tubulin [1]. However, the specific substitution pattern of dinitroanilines is known to dramatically affect potency. For example, in a study of nine trifluralin analogs against Leishmania promastigotes, pendimethalin was found to be 2.5-fold more potent than trifluralin, a difference attributed to increased accessibility to a nitro group due to its 3,4-dimethyl substitution [2]. While direct data for the 3,6-dimethyl-2,4-dinitroaniline isomer is not available, this class-level evidence strongly implies that its unique substitution will confer a distinct activity profile relative to the 2,6-dinitroaniline herbicides.

Antimitotic Activity Microtubule Inhibition Herbicide Mechanism

Resistance Profile: 2,4-Dinitro Substitution May Evade Common Detoxification Pathways

A study on black-grass resistance mechanisms revealed that the Peldon population was highly resistant to pendimethalin, which contains a 3,4-dimethyl substitution, but remained sensitive to trifluralin, benfluralin, and ethalfluralin, which lack ring-methyl groups [1]. The resistance was attributed to the oxidative degradation of the 4-methyl group. This finding suggests that dinitroanilines with different ring substitution patterns, such as 3,6-dimethyl-2,4-dinitroaniline, may exhibit distinct susceptibility to metabolic detoxification pathways. Consequently, this compound could serve as a valuable tool for probing resistance mechanisms that are specific to the 2,6-dinitroaniline herbicide class.

Herbicide Resistance Metabolism Cross-Resistance

Priority Application Scenarios for 3,6-Dimethyl-2,4-dinitroaniline Informed by Its Differentiated Properties


Synthesis of Novel Dinitroaniline Derivatives for Structure-Activity Relationship (SAR) Studies

The 3,6-dimethyl-2,4-dinitroaniline core serves as a non-herbicidal scaffold for SAR exploration. Its high melting point (204–207 °C) and distinct crystal packing provide a stable and well-defined starting material. Researchers can functionalize the primary amine to probe how N-alkylation, in combination with the 2,4-dinitro substitution, affects antimitotic potency and resistance profiles [1]. This approach is critical for developing next-generation microtubule inhibitors with potentially reduced off-target effects or novel resistance-breaking capabilities.

Mechanistic Probes for Herbicide Resistance and Metabolism

Given evidence that specific ring-methyl substitutions in dinitroanilines confer susceptibility to oxidative degradation and resistance [1], 3,6-dimethyl-2,4-dinitroaniline can be employed as a comparator molecule to differentiate metabolic pathways. Its 2,4-dinitro and 3,6-dimethyl pattern is distinct from the 2,6-dinitro herbicides, allowing researchers to test if resistance mechanisms (e.g., cytochrome P450-mediated degradation) are specific to the 2,6-substitution or are more general to the dinitroaniline class.

Formulation Science and Solid-State Chemistry Research

The compound's high melting point (204–207 °C) and predicted high density (1.4±0.1 g/cm³) make it an interesting subject for solid-state chemistry studies. It can be used to investigate the relationship between molecular substitution, crystal packing, and thermal stability in dinitroanilines. This knowledge can inform the design of more stable formulations or provide a model system for understanding the crystallization behavior of related agrochemical intermediates.

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